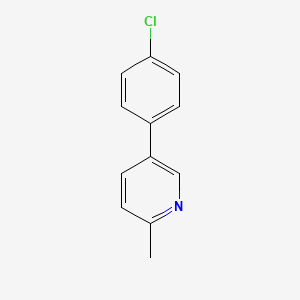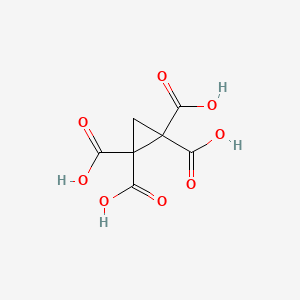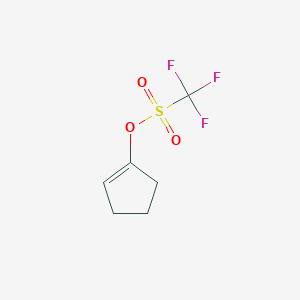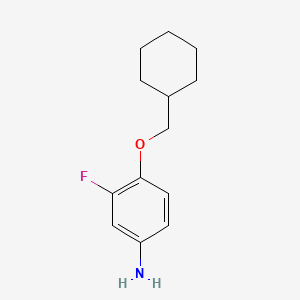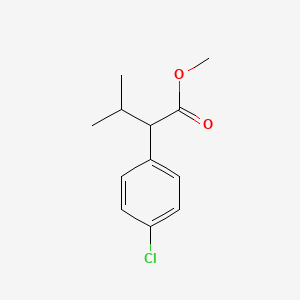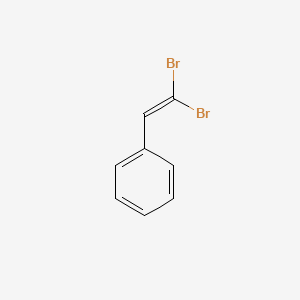
(2,2-Dibromovinyl)benzene
Vue d'ensemble
Description
“(2,2-Dibromovinyl)benzene” is a chemical compound with the molecular formula C8H6Br2 . It has an average mass of 261.941 Da and a monoisotopic mass of 259.883606 Da .
Synthesis Analysis
The synthesis of “(2,2-Dibromovinyl)benzene” involves the use of protecting group manoeuvring as a strategy for tuning the stability and reactivity of 4- (2,2-dibromovinyl)benzene-1,3-diol (12a) and 6- (2,2-dibromovinyl)-2,2-dimethylchroman-7-ol (22) in the domino synthesis of benzofuran-based natural products .Molecular Structure Analysis
The molecular structure of “(2,2-Dibromovinyl)benzene” is represented by the formula C8H6Br2 . The compound has an average mass of 261.941 Da and a monoisotopic mass of 259.883606 Da .Physical And Chemical Properties Analysis
“(2,2-Dibromovinyl)benzene” is a liquid at room temperature . It has a molecular weight of 261.94 . The compound should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C .Applications De Recherche Scientifique
Synthesis and Fluorination
- (2,2-Dibromovinyl)benzene derivatives have been utilized in the synthesis of (Z)-1-(2-bromo-1-fluorovinyl)benzenes through a direct fluorination process. This reaction demonstrates high regioselectivities and yields up to 81% (Zhao, Ming, Tang, & Zhao, 2016).
Copper-Catalyzed Synthesis of Benzofurans
- The compound has been used in a copper(I)-catalyzed tandem reaction with polyfluoroarene to synthesize 2-(polyfluoroaryl)benzofurans. This process involves an intramolecular C-O bond formation and a C-H activation, resulting in good yields of the products (Ye, Liu, Pu, & Wu, 2012).
Synthesis of Novel Fluorophores
- (2,2-Dibromovinyl)benzene has been employed in the synthesis of novel fluorophores using Sonogashira reactions. The resulting fluorophores exhibit a range of emission maxima from indigo blue to reddish-orange, depending on their structural components (Hwang, Son, Ku, & Kim, 2001).
Palladium-Catalyzed Synthesis of 2-Arylbenzofurans
- A palladium-catalyzed chemoselective synthesis using (2,2-Dibromovinyl)benzene and BiAr3 reagents has been developed. This unique approach leads to the formation of 2-arylbenzofuran products in high yields, highlighting its synthetic value (Rao, Jadhav, & Dasgupta, 2013).
Copper-Catalyzed Synthesis of 1-(2-Benzofuryl)-N-heteroarenes
- This compound has been used in the synthesis of 1-(2-benzofuryl)-N-heteroarenes under copper-catalyzed conditions, showing broad substrate scope and high yields. The methodology also facilitates the creation of polycyclic benzofuro-indolo-pyridine scaffolds (Rao & Islam, 2021).
Safety And Hazards
“(2,2-Dibromovinyl)benzene” is classified as a hazardous substance . It has been assigned the GHS07 pictogram and the signal word "Warning" . The compound may be harmful if swallowed and may cause skin and eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .
Propriétés
IUPAC Name |
2,2-dibromoethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLVUSZHVURAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073471 | |
| Record name | (2,2-dibromoethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dibromovinyl)benzene | |
CAS RN |
31780-26-4, 7436-90-0 | |
| Record name | Dibromostyrene (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031780264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2-dibromoethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (2,2-dibromovinyl)benzene derivatives valuable starting materials in organic synthesis?
A1: (2,2-dibromovinyl)benzene derivatives are highly versatile building blocks in organic synthesis due to the presence of the reactive gem-dibromovinyl group. This functionality allows for various transformations, including selective halogen exchange, palladium-catalyzed coupling reactions, and cyclization reactions. [, , , ]
Q2: Can you provide an example of a regioselective transformation using (2,2-dibromovinyl)benzene derivatives?
A2: Researchers have successfully demonstrated the regioselective fluorination of (2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O). This method provides (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity, offering a valuable tool for introducing fluorine into complex molecules. []
Q3: How are palladium catalysts employed in reactions involving (2,2-dibromovinyl)benzene derivatives?
A3: Palladium catalysts are instrumental in facilitating various coupling reactions with (2,2-dibromovinyl)benzene derivatives. For instance, researchers have developed a one-pot, three-component approach to synthesize α-alkynyl indoles. This method utilizes o-bromo-(2,2-dibromovinyl)benzenes, terminal alkynes, and arylamines in the presence of a palladium catalyst. [, ]
Q4: Beyond α-alkynyl indoles, what other heterocycles can be synthesized using (2,2-dibromovinyl)benzene derivatives?
A4: (2,2-Dibromovinyl)benzene derivatives have proven useful in constructing various other heterocycles. For example, researchers have synthesized 3-cyano-1H-indoles, 9H-pyrimido[4,5-b]indoles, and 9H-pyrido[2,3-b]indoles through copper-catalyzed one-pot multicomponent cascade reactions involving (2,2-dibromovinyl)benzene derivatives, aldehydes, and ammonia. The selectivity of the reaction can be controlled by adjusting the reaction conditions, highlighting the versatility of these compounds in heterocyclic chemistry. []
Q5: Are there any examples of (2,2-dibromovinyl)benzene derivatives being used in the synthesis of natural products?
A5: Yes, the reactivity of (2,2-dibromovinyl)benzene derivatives has been exploited in the total synthesis of natural products. Researchers have successfully employed protecting group strategies to control the reactivity of these compounds in domino coupling reactions with triarylbismuth reagents under palladium catalysis. This approach enabled the synthesis of various benzofuran-based natural products, including moracin M, cicerfuran, moracin D, moracin E, and chromene-fused benzofuran analogs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



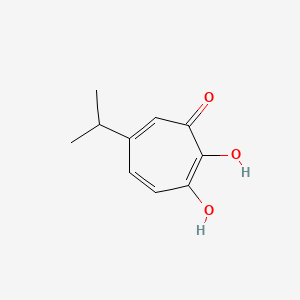
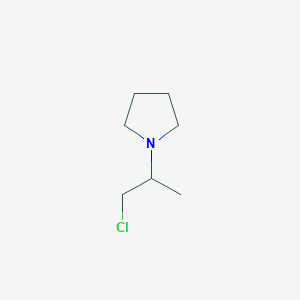

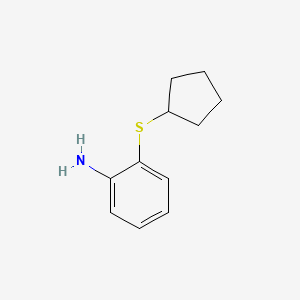
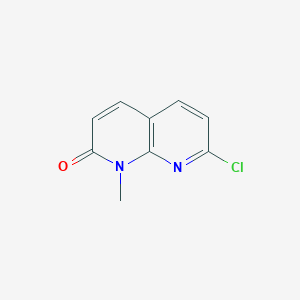
![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]amine](/img/structure/B3024962.png)

